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Compound of Interest

2-(4-Fluorophenyl)thiazole-5-
Compound Name:
carbaldehyde

cat. No.: B1520586

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)thiazole-5-
carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and
materials science. We will delve into its fundamental properties, synthesis, characterization,
reactivity, and applications, offering field-proven insights for researchers, scientists, and drug
development professionals.

Core Molecular Profile and Physicochemical
Properties

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a substituted aromatic aldehyde featuring a
thiazole ring linked to a fluorinated phenyl group. This unique combination of functional groups
imparts a desirable profile of reactivity, electronic properties, and biological potential.

The molecular formula for this compound is C10HeFNOS[1][2]. Its molecular weight is
approximately 207.23 g/mol [1][2].

Key Identifiers
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Identifier Value

2-(4-fluorophenyl)-1,3-thiazole-5-

UPAC Name carbaldehyde[1]

CAS Number 914348-80-4[1][3][4]

Molecular Formula C10HeFNOSJ[1][2]

Molecular Weight 207.23 g/mol [1]

InChl Key FPMAURQPBMLMSS-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1C2=NC=C(S2)C=0)F[1]

Structural Significance

The molecule's utility stems from its three key components:

e Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The
thiazole core is a well-established pharmacophore found in numerous approved drugs,
valued for its ability to engage in hydrogen bonding and 1t-1t stacking interactions with
biological targets[1][5].

e 4-Fluorophenyl Group: The fluorine atom at the para-position significantly alters the
electronic properties of the phenyl ring. Its high electronegativity enhances metabolic stability
and can improve binding affinity to target proteins, making it a common substituent in
modern drug design[1][6].

o Aldehyde Functional Group: Positioned at the 5-carbon of the thiazole ring, this group is a
versatile chemical handle. It readily participates in a wide range of organic reactions, serving
as a crucial connection point for building more complex molecular architectures[1].

Synthesis and Manufacturing Protocols

The construction of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde can be achieved through
several established synthetic methodologies. The choice of route often depends on the
availability of starting materials, desired scale, and reaction efficiency. Modern synthetic
chemistry favors cross-coupling reactions for their high yields and functional group tolerance.
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Recommended Synthetic Route: Suzuki-Miyaura Cross-
Coupling

The Suzuki-Miyaura coupling is a highly efficient and robust method for forming carbon-carbon
bonds. This approach is often preferred in pharmaceutical development due to its mild reaction
conditions and tolerance of various functional groups, including the sensitive aldehyde. The
general strategy involves coupling a halogenated thiazole with a boronic acid derivative[1][7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Buy 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | 914348-80-4 [smolecule.com]
e 2.2-(4-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]

» 3. 2abiotech.net [2abiotech.net]

e 4. 2-(2,4-Difluorophenyl)thiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

e 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs
and Biologically Active Agents [mdpi.com]

e 6. chemimpex.com [chemimpex.com]
e 7. mdpi.com [mdpi.com]

« To cite this document: BenchChem. [2-(4-Fluorophenyl)thiazole-5-carbaldehyde molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520586#2-4-fluorophenyl-thiazole-5-carbaldehyde-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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